molecular formula C14H14O3 B1406066 Methyl 2-ethoxy-1-naphthoate CAS No. 773874-20-7

Methyl 2-ethoxy-1-naphthoate

Cat. No.: B1406066
CAS No.: 773874-20-7
M. Wt: 230.26 g/mol
InChI Key: NBJANJGBTWDFSM-UHFFFAOYSA-N
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Description

“Methyl 2-ethoxy-1-naphthoate” is an organic compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11 (10)13 (12)14 (15)16-2/h4-9H,3H2,1-2H3 . This indicates that the compound consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 230.26 . The compound is stored at temperatures between 2-8°C .

Scientific Research Applications

Photodimerization Studies Methyl 2-ethoxy-1-naphthoate, along with its analogs like methyl 2-naphthoate, has been studied for its photodimerization properties. Lei et al. (2008) investigated the photodimerization of methyl 2-naphthoate in cucurbituril aqueous solutions, demonstrating how the compound's interaction with cucurbituril can facilitate cubane-like photodimer formation (Lei et al., 2008).

Molecular Interaction Studies Another area of research is the study of molecular interactions. Madrid et al. (1997) used molecular mechanics calculations to explore how 2-methyl naphthoate interacts with α- and β-cyclodextrins, which can be relevant for understanding the behavior of similar compounds like this compound (Madrid et al., 1997).

Synthetic Applications In synthetic chemistry, derivatives of this compound have been utilized. Podeschwa and Rossen (2015) report on the synthesis of methyl-1-hydroxy-2-naphthoate derivatives using a two-step approach, which may have implications for the manipulation and application of this compound (Podeschwa & Rossen, 2015).

Photostability and Fluorescence Studies Catalán et al. (1999) investigated the substituted naphthalene compounds including methyl 2-hydroxy-1-naphthoate for their photostability and fluorescence characteristics, providing insights that could be extrapolated to related compounds like this compound (Catalán et al., 1999).

Polymorphism Studies Research has also been conducted on polymorphism in naphthoate derivatives. Sahoo et al. (2020) synthesized a piperidine substituted methyl 3-hydroxy-2-naphthoate and studied its polymorphism, which can provide valuable information for similar compounds like this compound (Sahoo et al., 2020).

Green Chemistry Applications Yadav and Salunke (2013) explored the methylation of 2-naphthol using dimethyl carbonate, which is relevant for environmentally friendly synthesis methods that could be applied to this compound (Yadav & Salunke, 2013).

Safety and Hazards

“Methyl 2-ethoxy-1-naphthoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

Methyl 2-ethoxy-1-naphthoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, including esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s metabolic processing and its subsequent biological effects. Additionally, this compound can bind to specific proteins and other biomolecules, influencing their activity and stability .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the activity of key signaling molecules such as NF-κB and MAPKs, which play critical roles in inflammation and immune responses . Furthermore, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced production of inflammatory mediators . Additionally, this compound can modulate the transcriptional activity of NF-κB, resulting in altered gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the formation of naphthoic acid and ethanol . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects . The transport and distribution of this compound are critical for its therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it interacts with key biomolecules and exerts its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

methyl 2-ethoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-3-17-12-9-8-10-6-4-5-7-11(10)13(12)14(15)16-2/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJANJGBTWDFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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